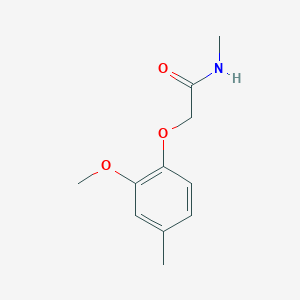
2-(2-methoxy-4-methylphenoxy)-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-methoxy-4-methylphenoxy)-N-methylacetamide, also known as GW501516 or Endurobol, is a synthetic drug that was originally developed as a treatment for metabolic and cardiovascular diseases. It belongs to the class of drugs known as selective androgen receptor modulators (SARMs), which are designed to selectively target androgen receptors in the body. In recent years, GW501516 has gained popularity among athletes and bodybuilders as a performance-enhancing drug due to its ability to boost endurance and promote fat loss. In
Wirkmechanismus
2-(2-methoxy-4-methylphenoxy)-N-methylacetamide works by activating the peroxisome proliferator-activated receptor delta (PPARδ) in the body. PPARδ is a nuclear receptor that plays a key role in regulating lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ by this compound leads to increased fatty acid oxidation, improved glucose uptake, and reduced inflammation in the body.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. It has been demonstrated to increase endurance and improve running performance by up to 70% in mice. In addition, this compound has been shown to increase the expression of genes involved in fatty acid oxidation and energy metabolism in skeletal muscle. It has also been shown to reduce the expression of genes involved in inflammation and oxidative stress in the liver.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-methoxy-4-methylphenoxy)-N-methylacetamide has several advantages for use in lab experiments. It is highly selective for PPARδ and has a long half-life, making it ideal for studying the effects of PPARδ activation over time. However, this compound is also known to have off-target effects on other receptors, including PPARα and PPARγ. In addition, its use in lab experiments is limited by its high cost and potential for abuse.
Zukünftige Richtungen
There are several future directions for research on 2-(2-methoxy-4-methylphenoxy)-N-methylacetamide. One area of interest is its potential as a treatment for metabolic and cardiovascular diseases. Further studies are needed to determine its safety and efficacy in humans. Another area of interest is its potential as a performance-enhancing drug. However, its use in sports is currently banned by the World Anti-Doping Agency (WADA) due to concerns about its safety and potential for abuse. Finally, there is interest in developing more selective and potent PPARδ agonists that do not have off-target effects on other receptors.
Synthesemethoden
The synthesis of 2-(2-methoxy-4-methylphenoxy)-N-methylacetamide involves several steps, including the condensation of 2-methoxy-4-methylphenol with chloroacetyl chloride to form 2-(2-methoxy-4-methylphenoxy)acetamide. This intermediate is then reacted with methylamine to yield the final product, this compound. The purity of the product can be improved through recrystallization and chromatography techniques.
Wissenschaftliche Forschungsanwendungen
2-(2-methoxy-4-methylphenoxy)-N-methylacetamide has been extensively studied for its potential therapeutic applications in the treatment of metabolic and cardiovascular diseases. It has been shown to improve insulin sensitivity, reduce inflammation, and lower triglyceride levels in animal models. In addition, this compound has been investigated for its ability to prevent the development of atherosclerosis and other cardiovascular diseases.
Eigenschaften
Molekularformel |
C11H15NO3 |
|---|---|
Molekulargewicht |
209.24 g/mol |
IUPAC-Name |
2-(2-methoxy-4-methylphenoxy)-N-methylacetamide |
InChI |
InChI=1S/C11H15NO3/c1-8-4-5-9(10(6-8)14-3)15-7-11(13)12-2/h4-6H,7H2,1-3H3,(H,12,13) |
InChI-Schlüssel |
KVVBDNVTCICIOD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC)OC |
Kanonische SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-chlorophenyl)-N-[2-(2-ethoxyethoxy)phenyl]acetamide](/img/structure/B269327.png)

![2-[(3-Propoxyphenyl)carbamoyl]benzoic acid](/img/structure/B269329.png)



![2-propoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B269333.png)
![N-[4-(allyloxy)phenyl]-N'-(4-chlorophenyl)urea](/img/structure/B269334.png)
![N-[4-(acetylamino)phenyl]-4-(2-phenylethoxy)benzamide](/img/structure/B269339.png)
![N,N-dimethyl-2-{[4-(2-phenylethoxy)benzoyl]amino}benzamide](/img/structure/B269340.png)
![2-(2-bromo-4-chlorophenoxy)-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}propanamide](/img/structure/B269343.png)
![N-[3-(2-ethoxyethoxy)phenyl]-N'-phenylurea](/img/structure/B269347.png)
![N-[2-(allyloxy)phenyl]-2-phenoxypropanamide](/img/structure/B269348.png)
